2-(4,5,6-Trihydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid
Overview
Description
Synthesis Analysis
In the synthesis of complex benzoic acid derivatives, different strategies are employed. For instance, the treatment of 1,4-dihydroxythioxanthen-9-one with iodic acid leads to a skeletal transformation yielding a compound with a 2-(5-oxofuran-2-ylidene)-1-benzothienyl-3-one core, depending on the reaction conditions . Another approach involves microbial dihydroxylation of benzoic acid, followed by oxidative and rearrangement reactions to produce a variety of cyclohexanecarboxylic acid derivatives with high enantiomeric excess . Additionally, thiosalicylic acid is used in the presence of Tetra-n-butylammonium bromide/methanol solvent system to synthesize 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives with significant stereo selectivity .
Molecular Structure Analysis
The molecular structures of synthesized compounds are confirmed using spectral and elemental analysis data . For example, the crystal structure of a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was determined by single-crystal X-ray diffraction, revealing a conjugated system between the carbonyl group and a double bond, which is indicative of the complex interactions within these molecules .
Chemical Reactions Analysis
The papers describe various chemical reactions, including oxidative and rearrangement processes, that lead to the formation of novel compounds . For instance, the synthesis of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid involves thermal heterocyclization and base-promoted cycle opening of an intermediate, demonstrating the complexity of reactions that can be involved in the synthesis of benzoic acid derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(4,5,6-Trihydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid" are not detailed in the provided papers, the described compounds exhibit a range of properties based on their molecular structures. For example, the crystal structure analysis provides insights into bond lengths and suggests the presence of conjugated systems, which can affect the physical properties such as melting points and solubility .
Scientific Research Applications
Fluorescence Probes for Detecting Reactive Oxygen Species
- Fluorescence Probes for hROS and −OCl Detection : Novel fluorescence probes were developed using derivatives of fluorescein for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and hypochlorite (−OCl) in biological and chemical applications. These probes were shown to be resistant to light-induced autoxidation and could visualize −OCl in stimulated neutrophils (Setsukinai et al., 2003).
Synthesis and Corrosion Inhibition
- Corrosion Inhibitors in Acidic Media : Fluorescein derivatives were synthesized and found to be effective as corrosion inhibitors for mild steel in acidic environments. These compounds protect mild steel by adsorbing on its surface (Arrousse et al., 2021).
Sensor Development
- Colorimetric Sensor for Cysteine Detection : A hybrid xanthene-based sensor was designed for the detection of cysteine, demonstrating high selectivity and utility in living tissues (Peng et al., 2020).
Cellular Imaging
- Fluorescence-labeled Nanoparticles for Imaging : Fluorescein synthesized inside zeolite-Y pores showed increased photostability and utility in imaging applications like confocal fluorescence microscopy (Chrétien et al., 2004).
Zn(II) Detection
- Zn(II) Detection in Biological Systems : Fluorescein-based dyes were developed for detecting Zn(II) with high sensitivity and specificity, applicable in biological systems (Nolan et al., 2005).
Biological Activity
- Anti-HIV Activity : Some xanthone derivatives, structurally related to fluorescein, exhibited moderate anti-HIV activity in a bioassay-guided investigation (Omolo et al., 2012).
properties
IUPAC Name |
2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O7/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(22)17(24)19(12)27-18(11)16(13)23/h1-8,21,23-24H,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGYJIWVJKJCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303531 | |
Record name | 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5,6-Trihydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid | |
CAS RN |
518-41-2 | |
Record name | 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 518-41-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl) -benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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